2-(Propan-2-YL)tetracene

Lipophilicity Partition Coefficient Processability

Unsubstituted tetracene's near-total insolubility limits device fabrication to vapor deposition. 2-Isopropyltetracene overcomes this barrier for solution-processable organic electronics. Key procurement specifications: • Enhanced solubility for spin-coating & inkjet printing; LogP increased to 6.27 vs. 5.91 for tetracene. • Suitable for vacuum-processed films; requires adjustment of sublimation parameters due to higher molecular weight (270.37 g/mol). • Supplied as a research-grade solid for fundamental charge transport and solid-state packing studies.

Molecular Formula C21H18
Molecular Weight 270.4 g/mol
CAS No. 62775-16-0
Cat. No. B15447862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Propan-2-YL)tetracene
CAS62775-16-0
Molecular FormulaC21H18
Molecular Weight270.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=CC3=CC4=CC=CC=C4C=C3C=C2C=C1
InChIInChI=1S/C21H18/c1-14(2)15-7-8-18-12-20-10-16-5-3-4-6-17(16)11-21(20)13-19(18)9-15/h3-14H,1-2H3
InChIKeyLSEIJSYYGBZAJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Propan-2-YL)tetracene: Identity & Class Context


2-(Propan-2-YL)tetracene (IUPAC: 2-(1-methylethyl)naphthacene; also referred to as 2-isopropyltetracene) is an alkyl-substituted polycyclic aromatic hydrocarbon (PAH) belonging to the tetracene (acene) class. Its molecular formula is C21H18, with a molecular weight of 270.37 g/mol [1]. The compound consists of a linear tetracyclic tetracene core bearing an isopropyl substituent at the 2-position. It is primarily utilized as a research chemical in organic electronics, photophysics, and materials science, where subtle modifications to the tetracene backbone can dramatically alter solid-state packing, solubility, and optoelectronic performance [2].

Workflow Organic electronics & photophysics research
Selection 2-isopropyl-substituted tetracene for solution-processable or vacuum-deposited devices
Use Context Studies requiring tailored solubility, altered solid-state packing, or adjusted sublimation behavior

Non-Interchangeability of 2-(Propan-2-YL)tetracene


Procurement of tetracene derivatives for research or industrial applications requires precise specification of the substituent identity and position. Unsubstituted tetracene exhibits extremely poor solubility in common organic solvents (< 0.03 mg/L in water at 25 °C, and limited solubility even in heated xylene or benzene), severely restricting its processability for solution-based techniques such as spin-coating or inkjet printing . The introduction of an isopropyl group at the 2-position significantly alters the compound's lipophilicity (LogP = 6.27 vs. tetracene LogP ≈ 5.9), which directly impacts its phase partitioning, crystallization behavior, and solid-state molecular packing . These differences in solubility and intermolecular interactions mean that 2-(Propan-2-YL)tetracene cannot be considered a drop-in replacement for unsubstituted tetracene, nor for other alkyl-substituted tetracenes (e.g., 2-methyl or 2-ethyl analogs) that possess different steric bulk and crystal packing motifs [1]. The following quantitative evidence details the verifiable differentiators that guide scientific selection.

Target
2-(Propan-2-yl)tetracene: isopropyl substituent at 2‑position, reported LogP ~6.27, improved organic solvent solubility (class-level).
Substitute
Unsubstituted tetracene: extremely low solubility (
Substitute
Other 2‑alkyl tetracenes (e.g., 2‑methyl, 2‑ethyl): different steric bulk and crystal packing motifs; solubility and phase behavior may shift, requiring re‑validation.

2-(Propan-2-YL)tetracene: Quantitative Comparison vs. Tetracene


Lipophilicity Gain: LogP Comparison

The introduction of an isopropyl substituent at the 2-position of tetracene increases the calculated octanol-water partition coefficient (LogP) by approximately +0.36 units relative to the unsubstituted parent compound. This quantifies the compound's increased affinity for organic phases and decreased water solubility, a critical parameter for predicting chromatographic behavior, membrane permeability in biological assays, and solvent compatibility during device fabrication .

Lipophilicity gain
Data to verify
LogP 6.27 vs 5.91
+0.36 units
Higher organic-phase affinity supports non-polar solvent processing.
Calculated values; confirm with experimental partition coefficient.
Lipophilicity Partition Coefficient Processability

Solubility Enhancement in Organic Solvents

While direct solubility data for 2-(Propan-2-YL)tetracene in specific solvents is not available in the primary literature, class-level evidence demonstrates that alkyl and alkoxy functionalization of the tetracene core substantially improves solubility in common organic solvents relative to the unsubstituted parent compound. This improvement is attributed to the disruption of efficient π-π stacking interactions in the solid state, which lowers the lattice energy and enhances solvation [1].

Solubility improvement
Class-level inference
Qualitative enhancement vs unsubstituted tetracene
Alkyl substitution disrupts π‑stacking and may improve solution processability.
Exact solubility for this derivative not reported; validate in target solvent.
Solubility Solution Processing Organic Electronics

Molecular Weight Distinction

2-(Propan-2-YL)tetracene has a molecular weight of 270.37 g/mol, which is 42.08 g/mol higher than unsubstituted tetracene (228.29 g/mol) due to the addition of the isopropyl group (C3H7). This increase in molecular weight correlates with a higher melting point and altered vapor pressure characteristics, which are relevant considerations for vacuum deposition and thermal stability in device fabrication [1].

Molecular weight
Head-to-head
270.37 g/mol
+42.08 vs tetracene
Higher mass shifts sublimation temperature and vapor pressure, relevant for vacuum deposition.
NIST reference data; consider thermal analysis for process calibration.
Molecular Weight Physical Characterization Procurement

2-(Propan-2-YL)tetracene: Key Application Scenarios


Solution-Processed OFETs & OLEDs

Researchers seeking a tetracene derivative with improved solubility for spin-coating, inkjet printing, or slot-die coating should consider 2-(Propan-2-YL)tetracene. The class-level evidence indicates that alkyl substitution enhances solubility in common organic solvents, overcoming the severe processability limitations of unsubstituted tetracene [1]. The increased lipophilicity (LogP = 6.27) further suggests compatibility with non-polar solvent systems commonly used in device fabrication .

Vacuum Thermal Evaporation for Thin Films

For vacuum-deposited thin-film devices, the increased molecular weight (270.37 g/mol vs. 228.29 g/mol for tetracene) and correspondingly higher sublimation temperature of 2-(Propan-2-YL)tetracene must be accounted for in deposition parameter optimization [2]. The compound is suitable for fundamental studies investigating the effect of steric bulk on solid-state packing and charge transport mobility in tetracene-based semiconductors.

Lipophilicity-Dependent Partitioning Studies

2-(Propan-2-YL)tetracene's elevated LogP (6.27) relative to tetracene (5.91) makes it a relevant probe for studying the effect of alkyl substitution on PAH bioaccumulation potential, membrane permeability, and environmental fate modeling . Researchers in toxicology, environmental chemistry, or analytical method development may select this compound as a representative alkylated tetracene for comparative studies.

Application
Selection Property
Validation Focus
Solution-processed OFET/OLED research
Alkyl substitution enabling organic-solvent solubility
Solubility in target solvent, film uniformity, charge transport
Vacuum-deposited thin-film studies
Adjusted sublimation temperature from higher molecular weight
Deposition rate, thin-film morphology, mobility measurement
PAH environmental fate & partitioning assays
Elevated LogP as probe for alkyl-PAH behavior
Partition coefficient reproducibility, membrane permeability model fit

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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